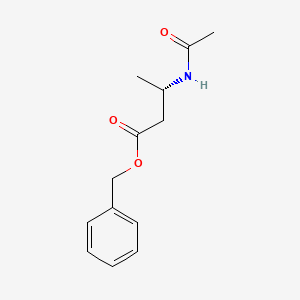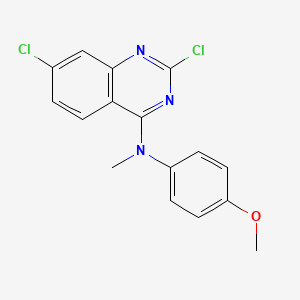![molecular formula C11H11ClN2O2S B14211189 Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate CAS No. 821806-23-9](/img/structure/B14211189.png)
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate is a chemical compound with the molecular formula C11H11ClN2O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyanomethylsulfanyl group.
Métodos De Preparación
The synthesis of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-[(cyanomethyl)sulfanyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Mecanismo De Acción
The mechanism of action of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparación Con Compuestos Similares
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be compared with other carbamate esters, such as:
Methyl carbamate: A simpler carbamate ester with different reactivity and applications.
Phenyl carbamate: Another carbamate ester with a phenyl group, used in different industrial applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemical compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
821806-23-9 |
|---|---|
Fórmula molecular |
C11H11ClN2O2S |
Peso molecular |
270.74 g/mol |
Nombre IUPAC |
ethyl N-[4-chloro-2-(cyanomethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)14-9-4-3-8(12)7-10(9)17-6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15) |
Clave InChI |
PNKXSVHIMSQOBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)Cl)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
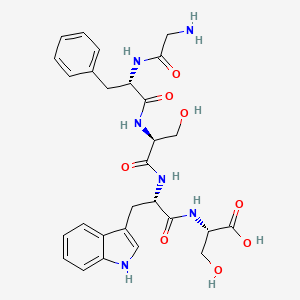
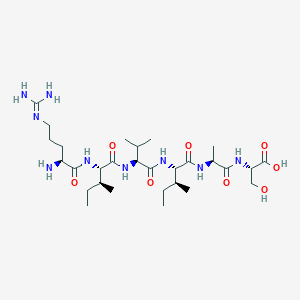
![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
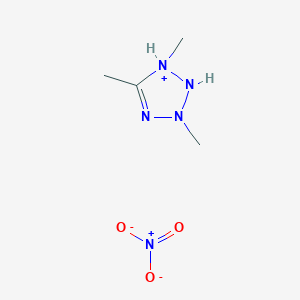
![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)
![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
